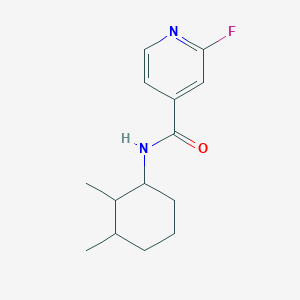

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for CDCl₃, 400 MHz):

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.42 | d ($$ J = 5.2 $$) | Pyridine H3 and H5 |

| 7.10 | dd ($$ J = 5.2, 1.6 $$) | Pyridine H6 |

| 3.95 | m | Cyclohexyl H1 (amide-attached) |

| 1.65–1.20 | m | Cyclohexyl CH₂ and CH groups |

| 1.02 | d ($$ J = 6.8 $$) | C2 and C3 methyl groups |

¹³C NMR (predicted for CDCl₃, 100 MHz):

- C=O : 167.2 ppm

- Pyridine C-F : 158.1 ppm ($$ J_{\text{C-F}} = 245 \, \text{Hz} $$)

- Cyclohexyl CH₂ : 25.4–35.3 ppm

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Key absorption bands (KBr pellet):

| Band (cm⁻¹) | Assignment |

|---|---|

| 3290 | N–H stretch (amide) |

| 1655 | C=O stretch (amide I) |

| 1540 | N–H bend (amide II) |

| 1220 | C–F stretch (pyridine) |

| 750 | Ring deformation (pyridine) |

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the absence of free carboxylic acid impurities.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

| m/z | Fragment Ion | Formation Pathway |

|---|---|---|

| 250 | [M]⁺ | Molecular ion |

| 123 | [C₅H₃FN]⁺ | Pyridine-F cleavage |

| 97 | [C₅H₄FN]⁺ (fluoropyridine) | Loss of cyclohexylcarboxamide |

| 84 | [C₆H₁₂N]⁺ | Cyclohexylamine fragment |

The base peak at m/z 97 corresponds to the 2-fluoropyridine moiety, indicating preferential cleavage at the amide bond.

Properties

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTIBAJZELLNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the 2,3-dimethyl substitution can be introduced via alkylation reactions.

Introduction of the fluoropyridine moiety: This can be achieved through a nucleophilic substitution reaction where a fluorine atom is introduced to the pyridine ring.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

Substitution: The fluoropyridine moiety can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that favor nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1

One of the primary applications of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in glucose and lipid metabolism. Inhibition of this enzyme can lead to beneficial effects in conditions characterized by excessive glucocorticoid action, such as:

- Type 2 Diabetes

- Obesity

- Metabolic Syndrome

The compound has shown promise in reducing insulin resistance and improving metabolic profiles in preclinical models .

1.2 Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further exploration in cancer therapy .

3.1 Clinical Trials on Metabolic Disorders

A series of clinical trials have evaluated the efficacy of compounds similar to this compound in treating metabolic disorders. One notable study demonstrated significant reductions in blood glucose levels among participants treated with an 11β-HSD1 inhibitor, highlighting the potential role of this compound class in diabetes management .

3.2 Anti-Cancer Efficacy

In vitro studies have shown that this compound induces apoptosis in leukemia cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use .

Mechanism of Action

The mechanism by which N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the carboxamide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Similar in structure but contains a piperidine ring instead of a pyridine ring.

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine: Contains a furylmethyl group instead of a fluoropyridine moiety.

Uniqueness: : N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Biological Activity

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is a novel chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a fluorine atom and a carboxamide functional group. This compound has garnered attention in pharmacological studies due to its potential biological activities. The aim of this article is to explore the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₉FN₂O

- Molecular Weight : 250.31 g/mol

- CAS Number : 1291646-99-5

The compound's structure features a cyclohexyl moiety that contributes to its hydrophobic properties, potentially influencing its biological interactions and solubility .

- MDM2 Inhibition : Compounds structurally similar to this compound have been investigated for their ability to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. In particular, some analogs have shown promising antiproliferative activity in cancer cell lines with IC50 values in the low micromolar range .

- Antiproliferative Activity : Studies on related compounds indicate significant antiproliferative effects against various cancer cell lines. For example, fluorinated pyridine derivatives have shown effectiveness against breast, colon, and lung cancer cells .

- Tyrosine Kinase Inhibition : Some derivatives have demonstrated activity against tyrosine kinases associated with chronic myeloid leukemia (CML), suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to this compound:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

- Formation of the pyridine ring.

- Substitution reactions to introduce the fluorine atom.

- Amide coupling to attach the cyclohexyl group.

Each step must be optimized for yield and purity to obtain the desired compound effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide?

- Answer: The synthesis typically involves coupling a fluoropyridine-4-carboxylic acid derivative with a 2,3-dimethylcyclohexylamine moiety. Key steps include:

- Activation of the carboxylic acid: Use coupling agents like HATU or EDCI with DMAP to form the active ester .

- Amide bond formation: React the activated acid with the cyclohexylamine under inert conditions (e.g., N₂ atmosphere) .

- Purification: Employ column chromatography (silica gel, eluent: EtOAc/hexane) followed by HPLC for ≥98% purity .

- Critical considerations: Optimize reaction temperature (40–60°C) to avoid fluoropyridine decomposition. Monitor by TLC or LC-MS.

Q. Which spectroscopic techniques are essential for structural elucidation?

- Answer: A multi-technique approach is required:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoropyridine C-F coupling at ~160 ppm in ¹³C NMR) .

- Mass spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- X-ray crystallography: Resolve stereochemistry of the cyclohexyl group, if crystalline derivatives are obtainable .

- Note: IR can confirm amide C=O stretches (~1650–1700 cm⁻¹) but is less discriminatory for complex substituents.

Q. How should researchers assess the compound’s stability under experimental conditions?

- Answer:

- Storage: Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis .

- Stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

- pH sensitivity: Test solubility and degradation in buffers (pH 2–9) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with target proteins?

- Answer:

- Docking studies: Use software like AutoDock Vina to model interactions between the fluoropyridine ring and hydrophobic pockets (e.g., kinase ATP-binding sites) .

- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .

- SAR insights: Compare with analogs (e.g., 4-fluorophenyl derivatives ) to identify critical substituents for affinity.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer:

- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .

- Structural analogs: Test derivatives (e.g., methyl vs. ethyl cyclohexyl groups) to isolate substituent-specific effects .

Q. How do structural modifications influence pharmacokinetic properties?

- Answer:

- Lipophilicity adjustments: Introduce polar groups (e.g., hydroxyl) to the cyclohexyl ring to enhance solubility, monitored via LogP calculations .

- Metabolic stability: Replace labile groups (e.g., ester linkages) with stable amides, validated by liver microsome assays .

- Permeability: Use Caco-2 cell models to assess intestinal absorption; fluoropyridine’s electron-withdrawing nature may reduce passive diffusion .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

- Answer:

- Protein binding: High serum protein binding (e.g., >90%) can reduce free drug concentration in vivo .

- Metabolic clearance: CYP450-mediated oxidation of the cyclohexyl group may shorten half-life; use CYP inhibitors (e.g., ketoconazole) to confirm .

- Tissue distribution: Poor blood-brain barrier penetration due to molecular weight (>400 Da) or polar surface area (>80 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.